molecular formula C19H14FNO3 B11146285 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11146285
M. Wt: 323.3 g/mol
InChI Key: YJKYLIDTXIJKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that combines the structural features of indole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-fluoro-1H-indole-2-carboxylic acid, which is then subjected to a series of reactions including esterification, reduction, and cyclization to form the desired chromenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole and chromenone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the chromenone structure can participate in redox reactions. These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H-indole-2-carboxylic acid
  • 6-fluoro-1H-indol-2-yl)methanol
  • 4-(1-benzenesulfonyl-6-fluoro-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone

Uniqueness

What sets 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one apart from similar compounds is its combined indole and chromenone structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C19H14FNO3/c1-9-5-17(22)24-19-10(2)18(23)14(8-13(9)19)16-6-11-3-4-12(20)7-15(11)21-16/h3-8,21,23H,1-2H3

InChI Key

YJKYLIDTXIJKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=C(N3)C=C(C=C4)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.